2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one
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Overview
Description
2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one typically involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. One common method involves the use of phenylglycine and salicylaldehyde under acidic conditions to form the desired benzoxazine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of recyclable catalysts, such as SiO2 nanoparticles, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of 2-phenyl-4H-1,3-benzoxazin-4-one.
Reduction: Formation of 2,3-dihydro-2-phenyl-4H-1,3-benzoxazin-4-one.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,3-dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Shares structural similarities and exhibits similar biological activities.
Uniqueness: 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23979-92-2 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO3/c16-13-11-8-4-5-9-12(11)18-14(15(13)17)10-6-2-1-3-7-10/h1-9,14,17H |
InChI Key |
REYPFGVUOUTVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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